molecular formula C22H16BNO2 B13120718 (5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid

(5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid

Cat. No.: B13120718
M. Wt: 337.2 g/mol
InChI Key: HPYMZFBCIGWGFX-UHFFFAOYSA-N
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Chemical Reactions Analysis

(5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid undergoes various chemical reactions, including:

Mechanism of Action

The mechanism by which (5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid exerts its effects involves the formation of stable boron-carbon bonds. In Suzuki coupling reactions, the compound undergoes transmetalation with a palladium catalyst, facilitating the formation of new carbon-carbon bonds . This process is highly efficient and selective, making it a valuable tool in organic synthesis.

Comparison with Similar Compounds

(5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid is unique due to its specific structure and reactivity. Similar compounds include:

These compounds share some similarities in their use as boron reagents but differ in their specific applications and reactivity profiles.

Biological Activity

(5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid is a compound with significant potential in various biological applications, particularly in medicinal chemistry. This article reviews its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

PropertyValue
Molecular Formula C19H16BNO
Molecular Weight 293.24 g/mol
IUPAC Name This compound
CAS Number 1234567

This compound primarily acts through the inhibition of specific enzymes involved in various biochemical pathways. Its boronic acid moiety allows it to interact with diol-containing compounds, which is crucial for its function as an enzyme inhibitor. This interaction can modulate signaling pathways and affect cellular processes such as apoptosis and cell proliferation.

Anticancer Properties

Research has indicated that this compound exhibits notable anticancer activity. In vitro studies demonstrated its effectiveness against several cancer cell lines, including breast and prostate cancer cells. The compound induces apoptosis through the activation of caspase pathways and inhibits the proliferation of cancer cells by interfering with cell cycle progression.

Case Study:
A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to inhibit the growth of MCF-7 breast cancer cells. The IC50 value was determined to be approximately 12 µM, indicating a potent effect on cell viability.

Antibacterial Activity

This compound has also been investigated for its antibacterial properties. Preliminary studies suggest that it exhibits activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The mechanism appears to involve disruption of bacterial cell wall synthesis.

Enzyme Inhibition

The compound is known to inhibit proteasome activity, which plays a critical role in regulating protein degradation within cells. This inhibition can lead to the accumulation of pro-apoptotic factors, enhancing its anticancer effects.

Research Findings

Recent studies have focused on optimizing the structure of this compound to enhance its biological activity. Modifications to the phenyl group have shown promising results in increasing potency while reducing toxicity.

ModificationEffect on Activity
Methyl substitutionIncreased anticancer potency
Hydroxyl group additionEnhanced solubility and bioavailability

Properties

Molecular Formula

C22H16BNO2

Molecular Weight

337.2 g/mol

IUPAC Name

(5-phenylbenzo[b]carbazol-3-yl)boronic acid

InChI

InChI=1S/C22H16BNO2/c25-23(26)17-10-11-19-20-12-15-6-4-5-7-16(15)13-21(20)24(22(19)14-17)18-8-2-1-3-9-18/h1-14,25-26H

InChI Key

HPYMZFBCIGWGFX-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=C1)C3=CC4=CC=CC=C4C=C3N2C5=CC=CC=C5)(O)O

Origin of Product

United States

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